molecular formula C20H28O3 B1240945 Rosmaridiphenol CAS No. 91729-95-2

Rosmaridiphenol

Cat. No. B1240945
CAS RN: 91729-95-2
M. Wt: 316.4 g/mol
InChI Key: WIEOUDNBMYRSRD-UHFFFAOYSA-N
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Description

Rosmaridiphenol is a natural product found in Salvia rosmarinus and Salvia with data available.

Scientific Research Applications

  • Chemical Structure and Antioxidant Properties :

    • Muñoz et al. (2012) focused on the correct structure of rosmaridiphenol, emphasizing its role as an antioxidant. They used single-crystal X-ray analysis and other techniques to determine its structure and absolute configuration, highlighting its potential in antioxidant applications (Muñoz et al., 2012).
    • Pertino and Schmeda-Hirschmann (2010) also worked on correcting the structure of this compound. Their research reaffirmed the compound's identity, which is crucial for understanding its bioactive properties (Pertino & Schmeda-Hirschmann, 2010).
  • Synthesis and Pharmaceutical Potential :

    • Le et al. (2020) reported on the synthesis of this compound, demonstrating a gold-catalyzed approach. This method has broader implications for synthesizing similar compounds, potentially useful in pharmaceutical applications (Le et al., 2020).
  • Bioactivity in Traditional Medicine :

    • Wu and Wang (2012) explored the pharmacological actions of Salvia miltiorrhiza, which contains this compound derivatives like rosmarinic acid. Their findings suggest these compounds have protective effects on the cardiovascular system, which could be useful in traditional medicine (Wu & Wang, 2012).
  • Antimicrobial and Antioxidant Activities :

    • Moreno et al. (2006) investigated Rosmarinus officinalis extracts, finding a correlation between antioxidant activities and phenolic content, including compounds like this compound. This research highlights the potential of this compound in antimicrobial and antioxidant applications (Moreno et al., 2006).
  • Anti-inflammatory and Antidepressant Effects :

    • Liu et al. (2018) studied the anti-inflammatory effects of phenolic acids, including this compound derivatives, in macrophages. Their research contributes to understanding the potential of these compounds in treating inflammatory diseases (Liu et al., 2018).
    • Akkol et al. (2019) found that this compound derivatives like rosmarinic acid exhibit antidepressant effects. This suggests the potential application of these compounds in developing new treatments for depression (Akkol et al., 2019).
  • Hepatoprotective and Spasmolytic Activities :

    • Ielciu et al. (2021) discovered that Rosmarinus officinalis tinctures, containing compounds like this compound, have hepatoprotective activity, suggesting its potential in treating liver-related disorders (Ielciu et al., 2021).
    • Ventura-Martínez et al. (2011) studied the spasmolytic activity of Rosmarinus officinalis, in which this compound could play a role. This research supports the traditional use of rosemary in treating spasms (Ventura-Martínez et al., 2011).
  • Antiplatetet and Skin Protective Effects :

    • Zou et al. (2018) found that rosmarinic acid, a derivative of this compound, inhibits ERp57, which is involved in platelet aggregation. This discovery opens avenues for developing antiplatelet agents (Zou et al., 2018).
    • Galicka and Sutkowska-Skolimowska (2021) reported that rosmarinic acid can reduce skin alterations induced by chemical sunscreens, indicating its potential in dermatological applications (Galicka & Sutkowska-Skolimowska, 2021).

properties

CAS RN

91729-95-2

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

14,15-dihydroxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one

InChI

InChI=1S/C20H28O3/c1-11(2)14-10-12-7-8-15-13(6-5-9-20(15,3)4)17(21)16(12)19(23)18(14)22/h10-11,13,15,22-23H,5-9H2,1-4H3

InChI Key

WIEOUDNBMYRSRD-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O

melting_point

182-184°C

physical_description

Solid

synonyms

rosmaridiphenol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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